molecular formula C26H42N4O2 B1276382 1,3-Benzenedicarboxamide, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)- CAS No. 42774-15-2

1,3-Benzenedicarboxamide, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-

Cat. No. B1276382
CAS RN: 42774-15-2
M. Wt: 442.6 g/mol
InChI Key: OYNOCRWQLLIRON-UHFFFAOYSA-N
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Description

“1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-” is a chemical compound that can be used to improve nylon melt stability, thereby improving nylon processability, reducing fiber breakage rate, and improving product quality . It is also known as a Hindered Amine Light Stabilizer (HALS) that can improve the performance of plastics in strong light environments with low toxicity and excellent synergistic effect .


Synthesis Analysis

An efficient continuous-flow process has been reported for the synthesis of this compound . The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide the compound in 85% isolated yield . The reaction rate in the flow system has been significantly improved (from 2 hours in batch to 12 minutes in flow) because of enhanced mass transfer .


Molecular Structure Analysis

The molecular formula of the compound is C26H42N4O2 .


Chemical Reactions Analysis

The continuous-flow reductive amination of 1,6-hexanediamine (HMDA) to generate hexanediamine piperidine (DTMPA) is carried out in a micro fixed-bed reactor successfully . The reaction kinetics is investigated to be first order with respect to HMDA concentration and second order with respect to TAA concentration .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 442.64 . Its density is predicted to be 1.09±0.1 g/cm3 . The melting point is greater than 270°C (dec.) and the boiling point is predicted to be 605.1±55.0 °C . It has a water solubility of 139mg/L at 30℃ .

Scientific Research Applications

Application in the Synthesis of Hindered Amine Light Stabilizers (HALS)

  • Summary of Application: This compound is an important intermediate for producing Hindered Amine Light Stabilizers (HALS), which can improve the performance of plastics in strong light environments with low toxicity and excellent synergistic effect .
  • Methods of Application: The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide the compound in 85% isolated yield .

Application in Improving Nylon Melt Stability

  • Summary of Application: This compound can be used to improve nylon melt stability, thereby improving nylon processability, reducing fiber breakage rate, and improving product quality .

Application in Improving the Dispersion of Fillers and Pigments in Nylon

  • Summary of Application: This compound can improve the dispersion of fillers and pigments in nylon .

Application in Enhancing Long-term Heat and Photo-stability

  • Summary of Application: This compound can enhance the long-term heat and photo-stability of polyamides .

Application in Improving Color Strength

  • Summary of Application: This compound can improve the color strength of polyamides .

Application in Improving Pigment Stability

  • Summary of Application: This compound can improve the pigment stability of polyamides .

Application in Enhancing Nylon Fiber Dyeability

  • Summary of Application: This compound can enhance the dyeability of nylon fibers .

Application in Continuous-flow Synthesis

  • Summary of Application: This compound can be synthesized in a continuous-flow process, which is more efficient than batch operation .
  • Methods of Application: The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide the compound in 85% isolated yield .
  • Results or Outcomes: The reaction rate in the flow system has been significantly improved (from 2 hours in batch to 12 minutes in flow) because of enhanced mass transfer. .

Future Directions

The continuous-flow process enables efficient synthesis of the compound in gram-scale, corresponding to an overall productivity of 2.14 g/h after continuously running for over 8 hours successfully . This suggests potential for large-scale production and broader applications in the future.

properties

IUPAC Name

1-N,3-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N4O2/c1-23(2)13-19(14-24(3,4)29-23)27-21(31)17-10-9-11-18(12-17)22(32)28-20-15-25(5,6)30-26(7,8)16-20/h9-12,19-20,29-30H,13-16H2,1-8H3,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNOCRWQLLIRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)C(=O)NC3CC(NC(C3)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068417
Record name N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide
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Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,3-Benzenedicarboxamide, N1,N3-bis(2,2,6,6-tetramethyl-4-piperidinyl)-
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Product Name

1,3-Benzenedicarboxamide, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-

CAS RN

42774-15-2
Record name N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide
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Record name N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide
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Record name 1,3-Benzenedicarboxamide, N1,N3-bis(2,2,6,6-tetramethyl-4-piperidinyl)-
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Record name N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide
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Record name N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide
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Record name N1,N3-BIS(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ISOPHTHALAMIDE
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